trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride
Overview
Description
Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride is a chemical compound used in scientific research. It is a stable isotope labelled compound with the molecular formula C6H6D6ClNO2 and a molecular weight of 171.65 . It is an important pharmaceutical intermediate and is an essential part of the structure of the anti-tumor drugs afatinib and neratinib .
Molecular Structure Analysis
The IUPAC name for this compound is (E)-4-[bis(trideuteriomethyl)amino]but-2-enoic acid;hydrochloride . The Canonical SMILES representation is CN©CC=CC(=O)O.Cl .Physical and Chemical Properties Analysis
This compound is a white solid . It is slightly soluble in DMSO and water . The melting point is greater than 141°C (dec.) .Scientific Research Applications
1. NMR Spectroscopy Studies
Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride is relevant in NMR spectroscopy studies. For instance, it was found that substances like 3-(alkylamino)crotonamides exist in a mixture of cis and trans isomers in solutions, where the chelated cis form is predominant. The cis-trans equilibrium in these compounds is solvent-dependent and shows different rates of interconversion in various solvents like chloroform-d, dimethyl-d6 sulfoxide, acetone-d6, and methanol-d4 (Kondo, 1977).
2. Analysis of Monoamine Transporter Activity
Research on psychoactive substances like cis-4,4'-dimethylaminorex (4,4'-DMAR) and its related compounds has used derivatives similar to this compound. These studies involve extensive characterization by chromatographic, spectroscopic, and mass spectrometric platforms to understand the effects on monoamine transporters (McLaughlin et al., 2015).
3. Ecological and Environmental Studies
In the context of environmental science, compounds like 2,4-Dichlorophenoxyacetic acid and its derivatives have been studied for their effects on ecosystems. For example, research on dimethylamine salt of 2,4-dichlorophenoxyacetic acid (DMA-2,4-D) investigated its impact on apoptosis in human lymphocytes, suggesting the potential ecological implications of such herbicides (Kaioumova et al., 2001).
4. Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, compounds similar to this compound are used for studying drug efficacy and mechanism of action. For instance, studies have been conducted on the synthesis and structure of trans-RuCl/sub 2/(DMSO)/sub 4/ in comparison with its cis isomer, highlighting the significance of these compounds in understanding the antitumor activity of certain drugs (Alessio et al., 1988).
5. Biochemical Research
Research in biochemistry often uses analogs of this compound to study biochemical pathways. For example, competitive inhibition of GABA uptake in rat brain slices by analogues like trans‐4‐aminocrotonic acid has been explored to understand neurotransmitter transport mechanisms (Beart et al., 1972).
Safety and Hazards
Future Directions
As a stable isotope labelled compound, trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride has potential applications in various fields like biochemistry and drug discovery. Its role as an intermediate in the synthesis of anti-tumor drugs suggests it could be important in the development of new cancer treatments .
Properties
IUPAC Name |
(E)-4-[bis(trideuteriomethyl)amino]but-2-enoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+;/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHNQHFOIVLAQX-QHNUCIEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C(=O)O)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.